molecular formula C21H23ClN4O2 B5698703 1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-ethoxyphenyl)piperazine

1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-ethoxyphenyl)piperazine

Cat. No. B5698703
M. Wt: 398.9 g/mol
InChI Key: WNZYPCZBUFIWPI-UHFFFAOYSA-N
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Description

1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-ethoxyphenyl)piperazine, also known as CP-154,526, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the late 1990s and has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-ethoxyphenyl)piperazine acts as a selective antagonist of the corticotropin-releasing factor receptor type 1 (CRF1), which is involved in the regulation of the body's stress response. By blocking the CRF1 receptor, this compound reduces the release of stress hormones such as cortisol, which can have a calming effect on the body and reduce anxiety and depression symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including reducing the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's stress response. It has also been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, which are involved in mood regulation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-ethoxyphenyl)piperazine for lab experiments is its selectivity for the CRF1 receptor, which allows for more precise targeting of the stress response system. However, one limitation is that it has a relatively short half-life, which can make it difficult to maintain consistent levels in experiments over a prolonged period of time.

Future Directions

There are several potential future directions for research on 1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-ethoxyphenyl)piperazine. One area of interest is its potential as a treatment for post-traumatic stress disorder (PTSD), as it has been shown to reduce the symptoms of anxiety and depression in animal models of PTSD. Additionally, further research is needed to determine its potential as an anti-cancer agent and to explore its effects on other physiological systems beyond the stress response.

Synthesis Methods

The synthesis of 1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-ethoxyphenyl)piperazine involves a multi-step process that starts with the reaction of 3-chlorobenzyl chloride with sodium azide to form 3-azidobenzyl chloride. This intermediate is then reacted with ethoxyphenylpiperazine to form the final product, this compound.

Scientific Research Applications

1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-ethoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications in various fields of medicine, including psychiatry, neurology, and oncology. It has been found to have anxiolytic and anti-depressant effects in animal models, making it a potential treatment for anxiety and depression disorders. In addition, it has been shown to inhibit the growth of certain cancer cells, indicating its potential as an anti-cancer agent.

properties

IUPAC Name

3-(3-chlorophenyl)-5-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O2/c1-2-27-19-9-4-3-8-18(19)26-12-10-25(11-13-26)15-20-23-21(24-28-20)16-6-5-7-17(22)14-16/h3-9,14H,2,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZYPCZBUFIWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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